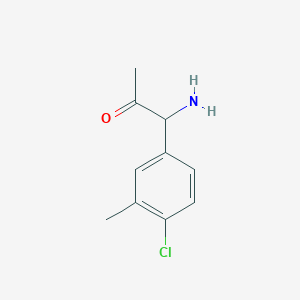

1-Amino-1-(4-chloro-3-methylphenyl)acetone

Description

1-Amino-1-(4-chloro-3-methylphenyl)acetone is a substituted acetophenone derivative featuring a primary amino group (-NH₂) attached to the carbonyl-bearing carbon and a 4-chloro-3-methylphenyl substituent. The 4-chloro-3-methylphenyl group introduces steric bulk and electron-withdrawing effects, while the amino group enhances hydrogen-bonding capacity, influencing both reactivity and intermolecular interactions .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-amino-1-(4-chloro-3-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI Key |

MHOHCNFTWPXFMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)C)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-chloro-3-methylphenylacetone

- Starting Material: 4-chloro-3-methylphenylacetone (a substituted phenylacetone)

- Amination Agent: Ammonia or primary amines under reductive conditions

- Reducing Agents: Commonly sodium cyanoborohydride or catalytic hydrogenation under mild conditions

- Solvents: Polar aprotic solvents such as methanol, ethanol, or mixtures with water

- Reaction Conditions:

Use of Mild Bases in Deacetylation and Purification

- In related synthetic processes for similar compounds, mild bases such as sodium carbonate or bicarbonate have been employed to improve yield and purity during deacetylation steps.

- Strong bases like sodium hydroxide may cause degradation or lower purity, whereas sodium carbonate enhances yield up to 96% and purity above 99% by HPLC analysis

- Solvent systems for these steps include ether solvents, ester solvents, hydrocarbon solvents, alcoholic solvents, chloro solvents, ketone solvents, nitrile solvents, and polar aprotic solvents

Alternative Synthetic Routes

- Condensation Reactions: Some substituted aminoacetones can be synthesized via condensation of substituted acetophenones with amines or thiourea derivatives in the presence of halogens or acid catalysts, followed by purification steps involving chromatography and recrystallization

- Acid-Catalyzed Reactions: Acid catalysis in organic solvents such as toluene or chlorobenzene at moderate temperatures (20–80°C) can facilitate formation of amino derivatives from ketones or related precursors

- Reductive Amination Variants: Variations include using different amine sources or catalytic systems to optimize selectivity and minimize side products

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions / Reagents | Notes |

|---|---|---|

| Starting Material | 4-chloro-3-methylphenylacetone | Commercially available or synthesized |

| Amination Agent | Ammonia, primary amines | For reductive amination |

| Reducing Agent | Sodium cyanoborohydride, catalytic hydrogenation | Mild reducing conditions preferred |

| Solvent | Methanol, ethanol, water mixtures | Polar aprotic solvents favored |

| Base for Deacetylation | Sodium carbonate, bicarbonate | Mild bases improve purity and yield |

| Temperature Range | 0°C to 40°C | Controlled to avoid degradation |

| Reaction Time | Several hours to overnight | Depends on scale and catalyst |

| Purity Achieved (HPLC) | >99% (with mild base usage) | Strong bases lower purity |

| Yield | 73–96% | Improved with mild bases and optimized conditions |

Research Findings and Analysis

- The use of mild bases such as sodium carbonate in deacetylation steps significantly improves the purity and yield of aminoacetone derivatives, as demonstrated in related compounds with similar aromatic substitution patterns.

- Careful control of reaction temperature and pH is essential to prevent degradation and side reactions, which is consistent across multiple synthetic protocols.

- Solvent choice impacts the solubility of intermediates and final products, influencing crystallinity and ease of purification.

- Chromatographic purification and recrystallization remain standard practices to achieve high purity, especially when side products or unreacted starting materials are present.

Chemical Reactions Analysis

1-Amino-1-(4-chloro-3-methylphenyl)acetone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-amino-1-(4-chloro-3-methylphenyl)ethanol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Amino-1-(4-chloro-3-methylphenyl)acetone has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-methylphenyl)acetone involves its interaction with various molecular targets. The amino group can form Schiff bases with carbonyl compounds, leading to the formation of imine derivatives. These reactions are typically acid-catalyzed and involve nucleophilic attack, proton transfer, and elimination of water . The compound’s effects are mediated through these molecular interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of 1-Amino-1-(4-chloro-3-methylphenyl)acetone with related compounds:

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | 4-Cl, 3-Me, NH₂ | C₁₀H₁₁ClNO | Amino, ketone, aryl chloride |

| 1-(4-Amino-3-methylphenyl)ethanone | 43230-11-1 | 3-Me, 4-NH₂ | C₉H₁₁NO | Amino, ketone |

| 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 | 5-Cl, 2-NH₂ | C₈H₇ClNO | Amino, ketone, aryl chloride |

| 1-Amino-1-(3-cyclopentyloxyphenyl)acetone | 1270529-86-6 | 3-cyclopentyloxy, NH₂ | C₁₄H₁₉NO₂ | Amino, ketone, ether |

| (2-Aminophenyl)(4-chlorophenyl)methanone | 2894-51-1 | 2-NH₂, 4-Cl | C₁₃H₁₀ClNO | Amino, ketone, aryl chloride |

Key Observations :

- Positional Effects: The placement of substituents (e.g., 4-Cl vs. 5-Cl) influences electronic properties.

- Steric and Electronic Modifications: The 3-cyclopentyloxy group in 1-Amino-1-(3-cyclopentyloxyphenyl)acetone introduces steric hindrance and lipophilicity, contrasting with the smaller 3-methyl group in the target compound .

Physicochemical Properties (Inferred from Analogs)

Notes:

Biological Activity

1-Amino-1-(4-chloro-3-methylphenyl)acetone is an organic compound notable for its unique structure, which includes an amino group, a chloro substituent on a phenyl ring, and an acetone moiety. This configuration contributes to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 199.66 g/mol

- Functional Groups : Amino group, chloro group, phenyl ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key interactions include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing affinity and specificity.

- Hydrophobic Interactions : The chloro and methyl groups increase lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

These interactions can modulate several biochemical pathways, contributing to its observed effects in different biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

Studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.

- Results : The compound showed a reduction in cell viability by up to 46% in certain concentrations, indicating its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 25 mm depending on the concentration used.

- Anticancer Studies :

- In vitro studies using MTT assays revealed that the compound significantly reduced cell viability in U-87 cells with IC50 values below 50 µM. This suggests potent cytotoxicity against glioblastoma cells.

Data Tables

| Biological Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | E. coli | 15 µg/mL |

| Staphylococcus aureus | 20 µg/mL | |

| Anticancer | U-87 | <50 µM |

| MDA-MB-231 | <50 µM |

Applications

The compound has potential applications in several fields:

- Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting microbial infections or cancer.

- Organic Synthesis : Utilized as an intermediate in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.